molecular formula C10H6F3NS B3042279 6-(Trifluoromethyl)quinoline-4-thiol CAS No. 544716-08-7

6-(Trifluoromethyl)quinoline-4-thiol

Cat. No. B3042279
CAS RN: 544716-08-7
M. Wt: 229.22 g/mol
InChI Key: YJDNFPTZTNGNSH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-4-thiol is a chemical compound with the molecular formula C10H6F3NS and a molecular weight of 229.22 . It is used for research purposes and has attracted attention in scientific research due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)quinoline-4-thiol consists of a quinoline ring with a trifluoromethyl group attached at the 6th position and a thiol group attached at the 4th position .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)quinoline-4-thiol has a molecular weight of 229.22 . Its melting point is reported to be between 222-225 °C .

Scientific Research Applications

Synthesis and Characterization of Quinoline Derivatives

  • Quinoline derivatives, including those related to 6-(Trifluoromethyl)quinoline-4-thiol, are synthesized for a variety of applications. Vaghasiya et al. (2014) discuss the synthesis and biological evaluation of quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol ring, emphasizing their potent therapeutic properties (Vaghasiya et al., 2014).

Photophysical and Biomolecular Binding Properties

  • Bonacorso et al. (2018) report on the synthesis of quinolines including the 6-(trifluoromethyl) group, analyzing their photophysical properties and interactions with biomolecules like DNA. This study shows the versatile applications of these compounds in molecular biology (Bonacorso et al., 2018).

Antimicrobial and Antiparasitic Applications

  • A range of studies, including those by Faldu et al. (2014) and Abadi & Brun (2003), explore the antimicrobial and antiparasitic potential of quinoline derivatives. These studies highlight the effectiveness of these compounds against various microorganisms and parasites, suggesting potential applications in developing new therapeutic agents (Faldu et al., 2014); (Abadi & Brun, 2003).

Molecular Docking and Bio-interactions

  • Kappenberg et al. (2021) focus on the synthesis of 4-trifluoromethylquinoline derivatives and their selective bio-interactions with DNA and human serum albumin (HSA), including molecular docking studies. This research offers insights into the molecular interactions of these compounds, which could be crucial for drug development (Kappenberg et al., 2021).

Fluorescence Bioimaging

  • The study by Mani et al. (2020) demonstrates the use of a quinoline-based fluorescent probe for glutathione detection in living cells. This highlights the role of quinoline derivatives in bioimaging and cell biology research (Mani et al., 2020).

Liquid Crystal Properties

  • Rodrigues et al. (2019) explore the synthesis of quinoline derivatives and evaluate their properties as liquid crystals. This research indicates potential applications in materials science and display technology (Rodrigues et al., 2019).

Safety and Hazards

6-(Trifluoromethyl)quinoline-4-thiol may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

6-(trifluoromethyl)-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDNFPTZTNGNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)quinoline-4-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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